Fmoc-D-N-Me-Val-OH
Description
Significance of N-Methylation in Peptide and Protein Research
N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone, is a key chemical modification in medicinal chemistry. researchgate.netwiley.com This seemingly minor structural change can profoundly alter a peptide's biological and pharmacokinetic properties. wiley.com Nature utilizes N-methylation to modulate biological functions, and researchers have adopted this strategy to enhance the therapeutic potential of synthetic peptides. researchgate.net The advantages include improved stability, better membrane permeability, and the ability to fine-tune biological activity and selectivity. nih.gov
The introduction of an N-methyl group into a peptide backbone imposes significant conformational constraints. wiley.com By eliminating a hydrogen bond donor and creating steric hindrance, N-methylation restricts the rotational freedom around the peptide bonds, influencing the peptide's secondary structure. mdpi.com This can prevent the formation of structures like β-sheets or stabilize specific conformations required for biological activity. nih.gov Such conformational control is a powerful tool for modulating a peptide's function. researchgate.net It can enhance binding affinity and selectivity for specific receptor subtypes by locking the peptide into its bioactive conformation. nih.gov For example, a full N-methyl scan of a cyclopeptidic somatostatin (B550006) analog demonstrated that this modification could drastically improve its properties, leading to a derivative with 10% oral bioavailability. nih.gov
Improved Cell Permeability and Interaction with Hydrophobic Targets
Overview of Fmoc-Protecting Group Chemistry
The synthesis of peptides requires precise control over bond formation to prevent unwanted side reactions. iris-biotech.de This is achieved by using protecting groups to temporarily block reactive functional groups. The Fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, especially in the solid-phase approach. altabioscience.com
The Fmoc group is a base-labile protecting group used to block the α-amino group of an amino acid. wikipedia.org Its primary role is to prevent the amine from reacting out of turn during the formation of a peptide bond. iris-biotech.de The Fmoc group is introduced by reacting an amino acid with a reagent like fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). wikipedia.org A key advantage of the Fmoc group is its stability under acidic and neutral conditions, which allows other protecting groups (like acid-labile side-chain protectors) to be removed without affecting the Fmoc-protected amine. chempep.com It is selectively and rapidly cleaved under mild basic conditions, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), which regenerates the free amine for the next coupling step. wikipedia.org
Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides, and the Fmoc/tBu strategy is the most common approach. iris-biotech.dealtabioscience.com In this process, the peptide is built step-by-step while anchored to a solid resin support. iris-biotech.de The synthesis cycle involves two main steps:
Deprotection: The Fmoc group on the N-terminal amino acid of the growing peptide chain is removed with a mild base, typically 20% piperidine in DMF. wikipedia.org This exposes the free α-amino group.
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine, extending the peptide chain by one residue.
This cycle is repeated until the desired peptide sequence is assembled. The use of the Fmoc group is central to the "orthogonality" of this strategy. iris-biotech.de The Fmoc group is removed by a base, while the protecting groups on the amino acid side chains (often tert-Butyl, tBu) and the linker attaching the peptide to the resin are stable to this base but labile to strong acid. iris-biotech.de This allows for the selective deprotection of only the N-terminal amine at each step, ensuring the correct sequence is built. altabioscience.com Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, such as trifluoroacetic acid (TFA). iris-biotech.de
Fmoc Deprotection Methodologies
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the amine function of amino acids in solid-phase peptide synthesis (SPPS). Its removal, or deprotection, is a critical step that must be efficient and clean to ensure a high-quality final peptide product. nih.gov The deprotection process is typically accomplished via a base-catalyzed β-elimination mechanism. nih.govtotal-synthesis.com
The process begins with a base removing the acidic proton from the C9 position of the fluorene (B118485) ring system. nih.govtotal-synthesis.com This is followed by an elimination reaction that cleaves the C-O bond, releasing the free amine of the amino acid, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF). nih.gov
A variety of bases can be used, but secondary amines like piperidine are most common. springernature.comwikipedia.org Piperidine is particularly effective because it not only facilitates the deprotection but also acts as a scavenger, trapping the released dibenzofulvene to form a stable adduct. springernature.comresearchgate.net This prevents DBF from participating in side reactions with the newly deprotected amine. The reaction is typically carried out in a polar solvent such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). nih.govresearchgate.net
Common deprotection conditions involve treating the resin-bound peptide with a solution of 20% piperidine in DMF. wikipedia.org While highly effective, alternative reagents and conditions have been developed to address specific challenges, such as the formation of aspartimide side products. nih.gov These alternatives include using other bases like piperazine (B1678402) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govwikipedia.org
Table 1: Common Fmoc Deprotection Reagents and Conditions
| Reagent(s) | Concentration & Solvent | Typical Reaction Time | Reference |
|---|---|---|---|
| Piperidine | 20% in DMF | ~10 min | springernature.com |
| Piperidine | 30% in DMF | 10 min | springernature.com |
| Piperidine | 23% in NMP | 10 min | springernature.com |
| Piperazine, DBU, Formic Acid | 5%, 1%, 1% in DMF | Not Specified | wikipedia.org |
Contextualizing Fmoc-N-methyl-D-valine within N-Methylated Amino Acid Derivatives
Fmoc-N-methyl-D-valine is a specialized building block used in peptide synthesis. chemimpex.com Its structure combines three key features that are leveraged in modern drug design: the N-methyl group, the D-configuration of the amino acid, and the valine side chain. Each of these components contributes unique properties to the final peptide.
D-Amino Acid Incorporation in Peptides
While proteins in most organisms are constructed exclusively from L-amino acids, peptides containing D-amino acids are found in nature, often in organisms like frogs, snails, and spiders. wikipedia.orglifetein.compnas.org These D-amino acid-containing peptides are typically formed through post-translational modifications of precursor peptides made of L-amino acids. lifetein.compnas.org
In synthetic peptide chemistry and drug design, the intentional incorporation of D-amino acids is a powerful strategy. jpt.com Since most proteases are stereospecific for L-amino acids, peptides containing D-amino acids are highly resistant to enzymatic degradation. wikipedia.orglifetein.com This increased stability can significantly extend the therapeutic lifetime of a peptide drug, potentially allowing for less frequent administration and even oral delivery. wikipedia.org The use of D-amino acids can therefore enhance a peptide's pharmacokinetic properties while aiming to retain the desired biological activity of the original L-peptide. lifetein.com
Importance of Valine and its Derivatives in Drug Design
Valine is one of the three branched-chain amino acids (BCAAs), characterized by its isopropyl side chain. drugbank.com This non-polar, hydrophobic side chain plays a significant role in protein folding and stability. In drug design, valine and its derivatives are used as building blocks in the synthesis of complex molecules, including antibacterial, antiviral, and anticancer agents.
Comparison with L-Isomers and DL-Mixtures (e.g., Fmoc-N-methyl-L-valine, N-Methyl-DL-valine)
The stereochemistry and purity of an amino acid derivative are critical for its application in peptide synthesis. Fmoc-N-methyl-D-valine is the enantiomer, or mirror image, of Fmoc-N-methyl-L-valine. wikipedia.orgjpt.com While they share the same chemical formula and molecular weight, their spatial arrangement is different, leading to distinct biological and chemical properties.
Fmoc-N-methyl-L-valine is used to incorporate the naturally occurring L-isomer of N-methyl-valine into a peptide sequence. chemimpex.com This can be done to study the effects of N-methylation on a known L-peptide's structure and function or to develop peptide therapeutics that mimic natural interactions. chemimpex.comusbio.net
Fmoc-N-methyl-D-valine is used to introduce a non-natural D-amino acid. chemimpex.com As discussed, this is primarily done to confer proteolytic stability to the peptide. wikipedia.orglifetein.com
N-Methyl-DL-valine is a racemic mixture, meaning it contains equal amounts of the D- and L-enantiomers. medchemexpress.comchemimpex.com This mixture is generally not used directly in stereospecific solid-phase peptide synthesis, where chiral purity is essential. Instead, it may be used in applications where stereochemistry is not critical or as a starting material for the separation of the individual D- and L-isomers. chemimpex.comchemimpex.com
The choice between the D- and L-isomers is a deliberate design decision based on the desired properties of the final peptide, such as its interaction with a chiral biological target or its stability in a biological environment.
Table 2: Comparison of Fmoc-N-methyl-valine Isomers and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature | Primary Use |
|---|---|---|---|---|---|
| Fmoc-N-methyl-D-valine | 103478-58-6 | C₂₁H₂₃NO₄ | 353.41 | D-enantiomer | Introducing proteolytic resistance in peptides. chemimpex.comchemimpex.com |
| Fmoc-N-methyl-L-valine | 84000-11-3 | C₂₁H₂₃NO₄ | 353.41 | L-enantiomer | Incorporating the natural N-methylated amino acid. chemimpex.comusbio.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-13(2)19(20(23)24)22(3)21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,12H2,1-3H3,(H,23,24)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXXXPZNQXXRIG-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583792 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103478-58-6 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-D-valine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Fmoc N Methyl D Valine
Advanced Synthesis Routes for N-Methylated Alpha-Amino Acids
The preparation of N-methylated alpha-amino acids like Fmoc-N-methyl-D-valine is a critical step for their incorporation into peptide sequences. wiley.com A variety of synthetic strategies have been developed to address the challenges associated with the selective methylation of the alpha-amino group. researchgate.netwiley.com
Solution-Phase Synthesis Approaches
Solution-phase synthesis offers a versatile platform for producing N-methylated amino acids. nih.gov One effective method involves the temporary protection of the carboxylic acid function of an N-nosyl-protected amino acid with a benzhydryl group. researchgate.net This allows for the subsequent methylation of the sulfonamide nitrogen. researchgate.net A key advantage of this approach is the ability to selectively deprotect the resulting methylated product under mild conditions, preserving the chiral integrity of the amino acid. nih.gov For instance, N-nosyl-D-valine can be esterified with a benzhydryl group, followed by methylation. The nosyl group can then be removed and replaced with an Fmoc group to yield the final product. researchgate.net
Another approach in solution-phase synthesis utilizes 5-oxazolidinones as intermediates. acs.org The Fmoc-protected amino acid is reacted with paraformaldehyde under acidic conditions to form the oxazolidinone ring. This ring is then reductively opened, often using a Lewis acid catalyst, to yield the N-methylated amino acid. acs.org This method is noted for its efficiency and more environmentally benign reaction conditions. acs.org
| Method | Key Intermediates | Advantages |
| Benzhydryl Protection | N-nosyl-amino acid benzhydryl esters | Mild deprotection, preserves chirality. nih.govresearchgate.net |
| Oxazolidinone Formation | 5-Oxazolidinones | Efficient, environmentally friendlier. acs.org |
Solid-Phase Synthesis (SPS) Methods
Solid-phase synthesis (SPS) provides a streamlined and often more efficient alternative for preparing Fmoc-N-methylated amino acids, minimizing the need for purification of intermediates. nih.govnih.gov A common strategy involves temporarily anchoring the amino acid to a solid support, performing the N-methylation on the resin, and then cleaving the final product. nih.gov
The 2-chlorotrityl chloride (2-CTC) resin is widely used in the solid-phase synthesis of N-methylated amino acids. nih.govresearchgate.net Its key advantage lies in its ability to act as a temporary protecting group for the carboxylic acid under mild conditions. nih.gov The Fmoc-protected amino acid is first attached to the 2-CTC resin. nih.govpeptide.com The Fmoc group is then removed, and the exposed amine is subjected to the methylation process. nih.gov Finally, the desired Fmoc-N-methyl-amino acid is cleaved from the resin using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), which is mild enough to avoid cleaving acid-sensitive side-chain protecting groups. nih.gov This method is not only efficient but also allows for the reuse of the resin. nih.gov
Two common alkylating agents used in these syntheses are dimethyl sulfate (B86663) and methyl iodide. nih.govresearchgate.net Both are effective methylating agents for the protected amino acid on the solid support. nih.govwikipedia.org Dimethyl sulfate is often preferred due to its high reactivity and lower cost. wikipedia.org However, its high toxicity is a significant drawback. wikipedia.org Methyl iodide is less hazardous but more expensive. wikipedia.org The choice between these reagents often depends on a balance of reactivity, cost, and safety considerations. nih.govwikipedia.org In comparative studies, both reagents have been shown to produce the desired N-methylated product in high yield and purity when used in the Biron-Kessler method on a solid support. nih.govresearchgate.net
| Alkylating Agent | Advantages | Disadvantages |
| Dimethyl Sulfate | High reactivity, low cost. wikipedia.org | High toxicity. wikipedia.org |
| Methyl Iodide | Less hazardous than dimethyl sulfate. wikipedia.org | More expensive. wikipedia.org |
The Biron-Kessler method is a highly effective procedure for the N-methylation of amino acids, particularly in the context of solid-phase synthesis. nih.govspringernature.com This method is based on the work of Fukuyama in solution and was later adapted for solid-phase applications. nih.gov The core of this method involves the protection of the α-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group. nih.govacs.org This electron-withdrawing group renders the remaining proton on the nitrogen sufficiently acidic to be removed by a base, allowing for subsequent methylation. nih.gov
The 2-nitrobenzenesulfonyl (o-NBS) group plays a pivotal role in the Biron-Kessler N-methylation strategy. nih.govnih.gov After the initial Fmoc-protected amino acid is attached to the resin and the Fmoc group is removed, the free amine is reacted with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl). nih.gov The resulting sulfonamide is then treated with a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to deprotonate the nitrogen, followed by the addition of the methylating agent (e.g., dimethyl sulfate or methyl iodide). nih.govnih.gov Once methylation is complete, the o-NBS group can be selectively removed under mild conditions, typically using a thiol nucleophile like 2-mercaptoethanol, which does not affect the Fmoc group or other protecting groups. nih.govbeilstein-journals.org This orthogonality is a key advantage of the o-NBS protection strategy in multi-step peptide synthesis. google.com
Biron-Kessler Method for N-Methylation
Enantioselective Synthesis Strategies
The asymmetric synthesis of Fmoc-N-methyl-D-valine is paramount to its application in peptide chemistry, where the biological activity of the final peptide is highly dependent on the chirality of its constituent amino acids. Enantioselective strategies aim to produce the desired D-enantiomer with high optical purity, minimizing the formation of the corresponding L-enantiomer.
One prominent approach involves the use of chiral auxiliaries. For instance, the Evans' chiral auxiliary methodology has been successfully employed for the synthesis of Fmoc-β2-amino acids, which can be adapted for α-amino acids like valine. researchgate.net Another powerful technique is the use of chiral Ni(II) complexes of Schiff bases derived from a chiral ligand. mdpi.com This method allows for the asymmetric alkylation of a glycine (B1666218) Schiff base complex, leading to the formation of the desired amino acid with high enantiomeric excess. After alkylation, the complex is disassembled, and the amino group is protected with the Fmoc group to yield the final product. mdpi.com This strategy has proven to be practical for the large-scale synthesis of various non-proteinogenic amino acids with excellent optical purity. researchgate.netmdpi.com
Novel Synthetic Approaches and Improvements
Recent research has focused on developing more efficient, scalable, and environmentally friendly methods for the synthesis of Fmoc-N-methyl-D-valine. These novel approaches often target the reduction of reaction times, simplification of purification procedures, and the use of less hazardous reagents.
Synthesis via Intermediate 5-Oxazolidinones with Lewis Acid Catalysis
A highly efficient route to Fmoc-N-methyl-α-amino acids proceeds through the formation of an intermediate 5-oxazolidinone. figshare.comresearchgate.netnih.gov This method begins with the corresponding Fmoc-amino acid, which is reacted with formaldehyde (B43269) to form the oxazolidinone ring. researchgate.net The subsequent reductive opening of this ring yields the N-methylated product. A significant improvement to this method involves the use of Lewis acid catalysis for the reductive ring-opening step. figshare.comacs.org This catalytic approach is more environmentally benign compared to traditional methods that often employ strong acids in stoichiometric amounts. figshare.com The use of Lewis acids can lead to higher yields and cleaner reactions, simplifying the purification of the final Fmoc-N-methyl-D-valine. figshare.comacs.org
Flow Tube-in-Tube Reactor Synthesis with Liquid-Liquid Semipermeable Membrane
The advent of flow chemistry has provided innovative solutions for chemical synthesis, and the production of Fmoc-N-methyl amino acids is no exception. A notable development is the use of a flow tube-in-tube reactor equipped with a liquid-liquid semipermeable membrane. uni-mainz.deuni-mainz.deresearchgate.net This system allows for a continuous two-step process for N-methylation. uni-mainz.de
In the first step, the Fmoc-amino acid is converted to the corresponding N-Fmoc oxazolidinone. uni-mainz.deresearchgate.net In the second step, a reagent for reductive ring-opening, such as trifluoroacetic acid, is selectively permeated through the membrane to react with the oxazolidinone, yielding the Fmoc-N-methyl-amino acid. uni-mainz.deuni-mainz.deresearchgate.net This continuous flow process offers several advantages, including significantly reduced reaction times (1-3 hours in total) compared to traditional batch methods, and high yields for both steps. uni-mainz.de The tube-in-tube reactor design enhances mass transfer and provides a safer and more efficient platform for gas-liquid reactions. sciopen.com
| Flow Reactor Step | Reaction | Reagents | Temperature | Time | Yield |
| 1 | Oxazolidinone formation | Fmoc-amino acid, Formaldehyde (gas), p-TsOH | 75-80 °C | 1 h | up to 91% uni-mainz.de |
| 2 | Reductive ring opening | N-Fmoc oxazolidinone, Trifluoroacetic acid (liquid) | 75 °C | 1-2 h | up to 99% uni-mainz.de |
Challenges and Considerations in Synthesis
Maintaining Chiral Integrity
A primary challenge in the synthesis of Fmoc-N-methyl-D-valine is the maintenance of its chiral integrity. researchgate.net Racemization, the conversion of a single enantiomer into a mixture of both enantiomers, can occur at various stages of the synthesis, particularly during activation and coupling steps in peptide synthesis. mdpi.comnottingham.ac.uk The α-proton of amino acids is susceptible to abstraction, especially under basic conditions, which can lead to a loss of stereochemical purity.
Several factors can influence the rate of racemization, including the choice of activating reagents, bases, solvents, and reaction temperature. mdpi.com For instance, the use of strong bases should be carefully controlled. mdpi.com The structure of the amino acid itself also plays a role; amino acids with electron-withdrawing side chains are more prone to epimerization. mdpi.com Synthetic strategies must be carefully designed to minimize the risk of racemization. The use of mild reaction conditions and reagents known to suppress racemization, such as certain coupling additives in peptide synthesis, is crucial. researchgate.netmdpi.com The methods described, such as the use of benzhydryl esters and flow chemistry, have been developed with the preservation of chiral integrity as a key consideration. uni-mainz.deresearchgate.net
Efficiency and Purity Considerations
The synthesis of Fmoc-N-methyl-D-valine is a critical process for its application as a building block in solid-phase peptide synthesis (SPPS), particularly for creating peptides with enhanced stability and bioavailability. chemimpex.comnih.gov Achieving high efficiency and purity is paramount, as impurities can significantly complicate the subsequent steps of peptide synthesis and purification.
Several synthetic strategies aim to maximize yield and purity. One effective method involves the N-methylation of the amino acid after protecting the carboxylic acid group, followed by the introduction of the Fmoc protecting group. A common approach utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary, reusable protecting group for the carboxylic acid function. nih.govmdpi.com This solid-phase method not only facilitates the purification process but also helps in driving the methylation reaction to completion without racemization, a critical factor for maintaining the chiral integrity of the D-valine precursor. nih.gov The use of benzhydryl esters to temporarily protect the carboxyl group has also been reported as a highly efficient route that preserves the chiral integrity of the amino acid precursor and avoids the need for chromatographic purification of the final product. researchgate.net
Purity is typically assessed using high-performance liquid chromatography (RP-HPLC), with commercial suppliers often guaranteeing a purity of ≥98% or 97%. chemimpex.comavantorsciences.comchemimpex.com The success of the synthesis is often monitored at each stage, for instance, by using a chloranil (B122849) test to confirm the complete protection of the amino group by the Fmoc moiety. nih.gov The coupling of N-methylated amino acids like Fmoc-N-methyl-D-valine can be challenging and may require optimized conditions or specific coupling reagents to ensure high efficiency. uci.edunih.gov For example, longer coupling times or the use of potent activating agents might be necessary. nih.gov Purification of the final product often involves crystallization from a suitable solvent system, such as ethanol-water, to obtain a product with high purity and a well-defined crystalline form. google.com
Table 1: Purity and Analytical Data for Fmoc-N-methyl-D-valine
| Parameter | Typical Value/Method | Source(s) |
|---|---|---|
| Purity | ≥98% (HPLC) | chemimpex.comchemimpex.com |
| Appearance | White to off-white powder | chemimpex.com |
| Molecular Formula | C₂₁H₂₃NO₄ | chemimpex.comsynquestlabs.com |
| Molecular Weight | 353.4 g/mol | chemimpex.comchemimpex.com |
| Optical Rotation | [α]20D = 66 - 70° (c=1 in DMF) | chemimpex.com |
| Purity Analysis | Reverse-Phase HPLC | nih.gov |
| Reaction Monitoring | Chloranil Test, Mini-cleavage | nih.gov |
Green Chemistry Approaches (e.g., Ionic Liquids for Fmoc Removal)
In recent years, significant efforts have been directed towards developing more environmentally friendly or "green" methods for peptide synthesis, including the handling of Fmoc-protected amino acids. A major focus has been on replacing hazardous solvents and reagents used in large quantities during SPPS. acs.org
One of the most prominent green chemistry approaches involves the deprotection of the Fmoc group. Traditionally, this step is accomplished using a 20-50% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF), both of which pose environmental and safety concerns. rsc.orgpublish.csiro.au Research has shown that ionic liquids (ILs) can serve as effective and greener alternative solvents. rsc.orgrsc.org For instance, a combination of a weak base like triethylamine (B128534) and an imidazolium-based ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim][BF₄]) can efficiently cleave the Fmoc group at room temperature. publish.csiro.aursc.org This method is advantageous as it can be performed under solvent-free conditions, the work-up is often a simple extraction, and the ionic liquid can potentially be recycled. rsc.org While highly effective for solution-phase synthesis, adapting this specific ionic liquid method to SPPS has presented challenges. publish.csiro.au However, ionic liquids have also been explored as supports for peptide synthesis, offering advantages over conventional homogeneous phase routes through easier purification and separation of products. google.com
Table 2: Comparison of Traditional vs. Green Fmoc Deprotection Methods
| Feature | Traditional Method | Green Chemistry Approach (Ionic Liquid) |
|---|---|---|
| Reagent | 20-50% Piperidine | Triethylamine |
| Solvent | N,N-Dimethylformamide (DMF) | 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF₄]) |
| Conditions | Room Temperature | Room Temperature |
| Reaction Time | ~10-20 minutes | 4-8 minutes |
| Environmental Impact | High (toxic waste, controlled substance) | Lower (recyclable solvent, less toxic base) |
| Work-up | Multiple solvent washes | Simple ether extraction |
| Source(s) | rsc.orgpublish.csiro.auresearchgate.net | rsc.orgpublish.csiro.aursc.org |
Cost-Effectiveness and Commercial Availability
The cost and availability of Fmoc-N-methyl-D-valine are significant factors for researchers and pharmaceutical companies. Commercially, Fmoc-N-methylated amino acids, including the D-valine variant, are often expensive and have limited availability compared to their non-methylated counterparts. nih.govmdpi.com This high cost is a driving force behind the development of more efficient and economical in-house synthesis protocols.
Fmoc-N-methyl-D-valine is commercially available from various chemical suppliers that specialize in reagents for peptide synthesis. It is typically sold in quantities ranging from grams to larger, bulk amounts, with pricing varying by supplier and purity grade. avantorsciences.comsynquestlabs.comthermofisher.com The availability from multiple sources provides researchers with options, but the cost remains a key consideration in planning and executing peptide synthesis projects. avantorsciences.comthermofisher.compeptide.com
Applications in Peptide Chemistry and Beyond
Fmoc-N-methyl-D-valine as a Building Block in Peptide Synthesis
Fmoc-N-methyl-D-valine serves as a crucial building block in the intricate process of peptide synthesis, enabling the creation of modified peptides with enhanced properties.
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-N-methyl-D-valine is extensively used in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for assembling peptide chains. chemimpex.com In SPPS, the Fmoc group acts as a temporary protecting group for the N-terminus of the amino acid. wikipedia.org This protection is vital as it prevents unwanted reactions during the stepwise addition of subsequent amino acids to the growing peptide chain, which is anchored to a solid support. guidechem.com The Fmoc group is base-labile, meaning it can be selectively removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), without affecting other acid-labile protecting groups on the peptide or the linker to the resin. wikipedia.orguci.edu This orthogonality is a key advantage of the Fmoc/tBu strategy in SPPS. wikipedia.org The use of Fmoc-N-methyl-D-valine allows for the incorporation of both an N-methyl group and a D-amino acid into the peptide sequence, contributing to the synthesis of complex peptides with high purity. chemimpex.com
The coupling of sterically hindered amino acids like N-methylated valine can be challenging. uci.edu To overcome this, specialized coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often employed in conjunction with a base like N-methylmorpholine (NMM) to facilitate efficient peptide bond formation. nih.govluxembourg-bio.com
Table 1: Key Reagents in Fmoc-SPPS of N-methylated Peptides
| Reagent | Function |
|---|---|
| Fmoc-N-methyl-D-valine | Building block with N-terminal protection. |
| Solid Support (e.g., Resin) | Anchors the growing peptide chain. |
| Piperidine in DMF | Removes the Fmoc protecting group. wikipedia.orguci.edu |
| Coupling Reagents (e.g., HATU, HCTU) | Activates the carboxylic acid for peptide bond formation. luxembourg-bio.com |
| Base (e.g., NMM, DIPEA) | Facilitates the coupling reaction. |
| Trifluoroacetic acid (TFA) | Cleaves the completed peptide from the resin and removes side-chain protecting groups. uci.edu |
Introduction of Specific Amino Acid Sequences
The use of Fmoc-N-methyl-D-valine enables the precise introduction of a specific N-methylated D-amino acid at a desired position within a peptide sequence. guidechem.com This capability is crucial for creating peptides with tailored structures and functions. The incorporation of D-amino acids, like D-valine, can significantly enhance the proteolytic stability of peptides, making them more resistant to degradation by enzymes in the body. chemimpex.com This increased stability is a highly desirable trait for therapeutic peptides.
Furthermore, the presence of an N-methyl group on the peptide backbone can introduce conformational constraints, influencing the peptide's three-dimensional structure. This can lead to improved receptor binding affinity and specificity. The ability to strategically place Fmoc-N-methyl-D-valine within a sequence allows researchers to systematically study structure-activity relationships and optimize the biological properties of synthetic peptides.
Preparation of N-Methylated Peptides
Fmoc-N-methyl-D-valine is a key reagent for the synthesis of N-methylated peptides. researchgate.net N-methylation, the substitution of the amide proton with a methyl group, is a common modification found in natural peptides and is a valuable tool in medicinal chemistry. google.com This modification can impart several beneficial properties to peptides, including:
Increased Proteolytic Stability: The N-methyl group can shield the adjacent peptide bond from enzymatic cleavage.
Enhanced Membrane Permeability: The increased lipophilicity due to the methyl group can improve the ability of the peptide to cross cell membranes.
Modulation of Conformation: N-methylation restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation for receptor binding.
The synthesis of N-methylated peptides can be achieved by incorporating Fmoc-N-methylated amino acids, such as Fmoc-N-methyl-D-valine, during SPPS. nih.gov While direct N-methylation on the resin is possible, the use of pre-methylated building blocks is often a more efficient and reliable strategy. mdpi.com
Contribution to Peptide-Based Drug Development
The unique properties conferred by Fmoc-N-methyl-D-valine make it a valuable asset in the design and development of peptide-based drugs.
Design of Peptide-Based Therapeutics
The design of peptide-based therapeutics often involves modifying the structure of natural peptides to improve their drug-like properties. researchgate.net The incorporation of Fmoc-N-methyl-D-valine is a strategic approach to enhance the therapeutic potential of peptides. chemimpex.comguidechem.com By introducing both N-methylation and a D-amino acid, medicinal chemists can address common challenges associated with peptide drugs, such as poor stability and low bioavailability. chemimpex.com
The D-configuration of the valine residue contributes to resistance against enzymatic degradation, prolonging the half-life of the peptide in the body. chemimpex.com Simultaneously, the N-methyl group can improve membrane permeability and fine-tune the conformational properties of the peptide for optimal interaction with its biological target. chemimpex.comguidechem.com This dual modification makes Fmoc-N-methyl-D-valine a powerful tool for the rational design of more effective and robust peptide-based therapeutics. researchgate.netnih.gov
Development of Biologically Active Compounds
Fmoc-N-methyl-D-valine plays a direct role in the synthesis of a variety of biologically active compounds. chemimpex.comguidechem.com Its incorporation into peptide sequences has been instrumental in developing molecules with potential applications in treating a range of diseases. chemimpex.com For instance, the modification of peptides with N-methylated and D-amino acids can lead to compounds with enhanced antimicrobial, anticancer, or antiviral activities.
The ability to create peptides with improved stability and bioactivity is crucial for the successful development of new drugs. chemimpex.com Research has shown that the strategic placement of residues like N-methyl-D-valine can significantly impact the pharmacological profile of a peptide. guidechem.com This makes Fmoc-N-methyl-D-valine an important component in the toolkit of chemists and pharmacologists working on the discovery and optimization of novel, peptide-based bioactive compounds. chemimpex.comchemimpex.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Fmoc-N-methyl-D-valine |
| Piperidine |
| N,N-dimethylformamide (DMF) |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) |
| N-methylmorpholine (NMM) |
| Trifluoroacetic acid (TFA) |
| 2-(6-Chloro-1-H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) |
| N,N'-Diisopropylethylamine (DIPEA) |
| Insulin (B600854) |
| Melflufen |
| Leuprolide |
| Goserelin |
| Celecoxib |
Role in Drug Discovery and Pharmaceutical Industry
Fmoc-N-methyl-D-valine is a pivotal building block in the pharmaceutical industry, primarily utilized in the design and synthesis of peptide-based therapeutics. chemimpex.comguidechem.com Its incorporation into peptide chains offers distinct advantages that are highly sought after in drug development. The N-methylation of the peptide backbone is a key strategy to improve a drug candidate's metabolic stability, affinity for its target, and membrane permeability. nih.gov For instance, N-methylation can enhance proteolytic stability, a critical factor for developing orally bioavailable peptide drugs. nih.gov
The "D" configuration of the valine residue further contributes to enzymatic resistance, as proteases in the body are typically specific to L-amino acids. The use of D-amino acids can create alternative chemical pathways for drug synthesis, allowing for the development of molecules with unique properties where L-isomers may not be suitable. Non-natural valine derivatives are employed to create peptide-based drugs with improved stability, bioavailability, and target specificity. This makes Fmoc-N-methyl-D-valine a valuable compound for medicinal chemists aiming to fine-tune the pharmacokinetic and pharmacodynamic profiles of new drug entities. guidechem.comchemimpex.com Research has shown that N-methylated amino acids are components of successful drugs like the immunosuppressant Cyclosporine A, which contains seven N-methylated residues, underscoring their importance in creating effective therapeutics. acs.org
Table 1: Key Contributions of Fmoc-N-methyl-D-valine in Drug Discovery
| Feature | Contribution to Drug Discovery | Scientific Rationale | Source(s) |
|---|---|---|---|
| N-Methylation | Enhances metabolic stability and membrane permeability. | The methyl group on the amide nitrogen sterically hinders protease enzymes and can reduce hydrogen bonding potential, favoring conformations suitable for crossing cell membranes. | nih.gov, acs.org |
| D-Configuration | Increases resistance to enzymatic degradation. | Natural proteases are stereospecific for L-amino acids, making peptides with D-amino acids less susceptible to breakdown. | |
| Structural Constraint | Improves target affinity and specificity. | N-methylation restricts the conformational flexibility of the peptide backbone, which can pre-organize the peptide into a bioactive conformation for binding to its target. | nih.gov |
| Versatility | Enables the synthesis of complex and modified peptides. | As a protected amino acid derivative, it is readily used in solid-phase peptide synthesis (SPPS) to create novel therapeutics. | chemimpex.com, guidechem.com |
Applications in Treating Specific Diseases (e.g., Cancer, Metabolic Disorders, Neurodegenerative Diseases)
The unique structural characteristics of Fmoc-N-methyl-D-valine make it a valuable component in the development of therapies for a range of diseases.
Cancer: In oncology, peptide-based drugs are a growing class of therapeutics. The use of building blocks like Fmoc-N-methyl-D-valine is crucial for modifying peptide structures to enhance their stability and efficacy against tumors. chemimpex.com Research into D-amino acids has revealed their potential role in cancer diagnosis and treatment, with altered levels of D-amino acids being identified as potential biomarkers for several types of cancer. nih.gov The development of peptide-based therapeutics for cancer is an active area of research, and the stability imparted by N-methylation and D-amino acids is highly beneficial. chemimpex.com For example, N-methylated derivatives of the potent anti-tubulin agent auristatin have been shown to possess high cytotoxic activity against tumor models. medchemexpress.com
Metabolic Disorders: The design of novel therapeutics for metabolic disorders also benefits from the use of modified amino acids. chemimpex.comchemimpex.com While direct clinical applications of Fmoc-N-methyl-D-valine are not detailed, the parent amino acid, valine, is known to be involved in metabolic pathways, and its dysregulation has been linked to conditions such as insulin resistance. The creation of stable peptide analogs using derivatives like Fmoc-N-methyl-D-valine is a promising strategy for developing new treatments that can modulate these pathways.
Neurodegenerative Diseases: Fmoc-N-methyl-D-valine is utilized in research concerning neuropeptides, which is critical for understanding neurological functions and developing potential treatments for neurodegenerative diseases. chemimpex.com D-amino acids are known to have roles in neurotransmission, and their manipulation is an area of therapeutic interest. nih.gov Specifically, N-methylated peptides have been investigated as potential inhibitors of the amyloid-beta peptide aggregation associated with Alzheimer's disease. sci-hub.se The incorporation of N-methylated residues can disrupt the hydrogen bonding patterns required for amyloid fibril formation.
Research Applications in Chemical Biology
Study of Protein Interactions and Structure-Function Relationships
Fmoc-N-methyl-D-valine is a valuable tool in chemical biology for dissecting protein-protein interactions (PPIs) and understanding structure-function relationships. chemimpex.com The N-methylation of a peptide backbone serves as a powerful method to restrict the available conformations of the peptide. nih.gov This conformational constraint can help to predispose a peptide for recognition by its protein target, effectively locking it into a more bioactive shape. nih.gov
By systematically replacing standard amino acids with their N-methylated counterparts (a technique known as an N-methyl scan), researchers can probe the conformational requirements for binding at each position in a peptide sequence. nih.gov This provides detailed insights into the specific interactions that govern molecular recognition. This approach is particularly useful for studying interactions involving intrinsically disordered proteins or peptides, which lack a stable structure until they bind to a partner. nih.gov
Bioconjugation Techniques for Enhanced Functionality
In the field of bioconjugation, Fmoc-N-methyl-D-valine is used to synthesize peptides that can be attached to other molecules, such as fluorescent dyes, polymers, or targeting ligands. chemimpex.comchemimpex.com This process creates multifunctional molecules for advanced applications. For example, a peptide synthesized with this amino acid could be conjugated to a larger molecule to create a targeted drug delivery system, where the peptide portion provides specificity for a particular cell type or receptor. chemimpex.comchemimpex.com The enhanced stability provided by the N-methyl-D-valine residue ensures that the peptide remains intact and functional after the conjugation process and in a biological environment.
Protein Engineering for Improved Stability and Activity
Fmoc-N-methyl-D-valine is employed in protein engineering to introduce specific modifications that enhance a protein's stability and activity. chemimpex.comchemimpex.com The incorporation of N-methylated amino acids can alter the hydrogen-bonding network of a protein's backbone, which can prevent the formation of undesirable aggregates, such as amyloid-like structures. nih.gov The hydrophobic nature of the valine side chain also contributes to the proper folding and stability of proteins. By strategically placing these modified residues, scientists can engineer proteins with improved solubility, longer half-lives, and greater resistance to thermal or chemical denaturation, which is crucial for the development of robust biopharmaceuticals and industrial enzymes. chemimpex.com
Development of Novel Biomaterials and Drug Delivery Systems
Fmoc-modified amino acids are well-recognized for their capacity to self-assemble into nanostructured biomaterials, such as hydrogels. researchgate.netmdpi.com These materials are of significant interest for applications in tissue engineering and controlled drug delivery. The self-assembly is driven by a combination of pi-pi stacking of the Fmoc groups and hydrogen bonding of the amino acid components. The resulting hydrogels can mimic the natural extracellular matrix, providing a scaffold for cell growth or a depot for the sustained release of encapsulated drugs. researchgate.netmdpi.com
The incorporation of Fmoc-N-methyl-D-valine into these systems can be used to tune the mechanical properties and stability of the resulting biomaterial. mdpi.com The use of a D-amino acid can enhance the material's resistance to enzymatic degradation, leading to longer-lasting drug delivery platforms. mdpi.com These self-assembled systems are being explored for delivering a variety of therapeutic agents, including hydrophobic anticancer drugs. mdpi.com
Table 2: Research Applications of Fmoc-N-methyl-D-valine in Chemical Biology
| Application Area | Specific Use | Key Finding / Outcome | Source(s) |
|---|---|---|---|
| Protein Interactions | Used in "N-methyl scans" to probe binding interfaces. | N-methylation restricts peptide conformation, allowing for detailed mapping of structure-activity relationships in protein binding. | chemimpex.com, nih.gov |
| Bioconjugation | Synthesis of stable peptides for attachment to other molecules. | Creates functional bioconjugates for applications like targeted drug delivery. | chemimpex.com, chemimpex.com |
| Protein Engineering | Introduction of modified amino acids into protein sequences. | Improves protein stability, activity, and solubility by altering backbone structure and preventing aggregation. | chemimpex.com, chemimpex.com, nih.gov |
| Biomaterials | Component of self-assembling peptide hydrogels. | Forms stable, biocompatible hydrogels suitable for controlled drug release and tissue engineering scaffolds. | researchgate.net, mdpi.com |
Enzyme Substrates and Reagents
Fmoc-N-methyl-D-valine, a derivative of the D-amino acid valine, holds potential as a specialized substrate and reagent in enzymology, particularly in the study of enzymes that interact with D-amino acids. A key enzyme in this context is D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. frontiersin.orguniprot.orgfrontiersin.org DAAO exhibits broad substrate specificity, acting on various neutral and basic D-amino acids, including D-valine. frontiersin.orgasm.org The reaction catalyzed by DAAO is stereospecific, meaning it does not act on L-amino acids. frontiersin.org
The activity of DAAO can be monitored through various analytical assays, which are crucial for studying its function and identifying potential inhibitors or novel substrates. frontiersin.orgresearchgate.net These assays typically measure the consumption of molecular oxygen, the production of the corresponding α-keto acid, or the generation of hydrogen peroxide, a byproduct of the reaction. frontiersin.orgresearchgate.net
While direct studies on the interaction between DAAO and Fmoc-N-methyl-D-valine are not extensively documented in publicly available research, the known substrate profile of DAAO provides a basis for its potential utility. The enzyme's ability to process D-valine suggests that its N-methylated counterpart could serve as a substrate, an inhibitor, or a tool to probe the active site of the enzyme. asm.orguniprot.org The N-methylation introduces a modification to the amino group, which could influence the binding affinity and the rate of the enzymatic reaction. This makes Fmoc-N-methyl-D-valine a valuable research tool for structure-activity relationship studies of DAAO and other enzymes that may recognize D-amino acids.
The table below summarizes the kinetic parameters of pig kidney D-amino acid oxidase with D-valine as a substrate, providing a baseline for potential comparative studies with its N-methylated analog.
| Substrate | Kcat (s⁻¹) | pH | Temperature (°C) |
| D-valine | 2.5 | 8.3 | 25 |
Data sourced from UniProtKB for D-amino-acid oxidase from Sus scrofa (Pig). uniprot.org
Additives for Culture Media
The application of D-amino acids as additives in cell culture media is a specialized technique primarily used for the selective growth of specific cell types. A notable example is the use of D-valine to create a nutrient medium that supports the proliferation of epithelial cells while inhibiting the growth of fibroblasts. nih.gov This selectivity arises from the presence of D-amino acid oxidase (DAAO) in epithelial cells, which can convert the non-essential D-valine into its essential L-enantiomer, a crucial component for protein synthesis. nih.gov Fibroblasts, lacking sufficient DAAO activity, are unable to perform this conversion and thus cannot proliferate in a medium where L-valine is replaced by D-valine. nih.gov
This D-valine selection method has been instrumental in establishing and maintaining pure epithelial cell cultures from various tissues, including fetal human kidney and lung. nih.gov The ability of cells to thrive in such a selective medium is a direct indicator of their DAAO activity. nih.gov
While the direct use of Fmoc-N-methyl-D-valine as a culture media additive is not widely reported, its structural similarity to D-valine suggests potential applications in this area. It could be investigated as an alternative selective agent, where its N-methylation might influence its uptake and processing by DAAO in epithelial cells. Furthermore, given the interest in the biological effects of D-amino acids and their derivatives on various cell types, including cancer cells, Fmoc-N-methyl-D-valine could serve as a valuable compound for research purposes. mdpi.comnih.gov Studies have shown that certain D-amino acids can inhibit the growth of some cancer cell lines. For instance, D-valine has demonstrated inhibitory effects on AH109A hepatoma-bearing rats, with its efficacy being notably high among other tested D-amino acids. mdpi.com
The table below outlines the effect of D-valine on tumor cell growth, highlighting its potential as a research area where N-methylated analogs could be explored.
| Cell Line/Model | D-Amino Acid | Observed Effect |
| AH109A hepatoma-bearing rats | D-Valine | Inhibition of tumor cell growth |
Data sourced from a review on the application of D-amino acids in clinical therapy. mdpi.com
The use of Fmoc-N-methyl-D-valine in culture media could therefore be a novel approach to study the metabolic pathways of N-methylated amino acids and to potentially develop new selective culture systems or investigate its effects on cell proliferation and viability.
Analytical and Characterization Methodologies for Fmoc N Methyl D Valine
Spectroscopic Techniques
Mass Spectrometry (MS)
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of Fmoc-N-methyl-D-valine, confirm its elemental composition, and provide structural information through fragmentation analysis. The molecular formula of Fmoc-N-methyl-D-valine is C₂₁H₂₃NO₄, with a molecular weight of approximately 353.41 g/mol . scbt.com
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is ideal for analyzing Fmoc-protected amino acids, which are often separated using reverse-phase chromatography due to the hydrophobicity of the Fmoc group. medchemexpress.com The method is used to assess purity and confirm the identity of the synthesized compound by detecting its molecular ion. bldpharm.com For Fmoc-N-methyl-D-valine, the expected protonated molecule [M+H]⁺ would be observed at an m/z of approximately 354.17.
HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound with high confidence. This is crucial for distinguishing between compounds with the same nominal mass. For Fmoc-N-methyl-D-valine (C₂₁H₂₃NO₄), the theoretical exact mass of the protonated molecule ([M+H]⁺) is 354.1700. HRMS analysis can also identify other adducts, such as the sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. researchgate.net
Table 2: Predicted HRMS Data for Fmoc-N-methyl-D-valine
| Adduct Ion | Formula | Predicted Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₂₁H₂₄NO₄⁺ | 354.1700 |
| [M+Na]⁺ | C₂₁H₂₃NNaO₄⁺ | 376.1519 |
| [M+K]⁺ | C₂₁H₂₃KNO₄⁺ | 392.1259 |
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. ambeed.com Due to the low volatility and thermal lability of Fmoc-N-methyl-D-valine, direct analysis by GC-MS is challenging. The compound would likely decompose at the high temperatures required for vaporization. However, GC-MS can be used to analyze more volatile derivatives of the parent amino acid after the removal of the Fmoc group and subsequent derivatization (e.g., silylation or esterification). nih.gov For instance, the benzhydryl ester of N-methyl-D-valine has been analyzed by GC-MS, showing characteristic fragments at m/z 167 (benzhydryl cation) and 86 (from the N-methyl-valine structure). researchgate.net
High-Resolution Mass Spectrometry (HRMS)
Infrared (IR) and Raman Spectroscopy for Molecular Integrity and Bonding
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule. The resulting spectrum displays peaks corresponding to specific functional groups. For Fmoc-N-methyl-D-valine, key absorptions would include the O-H stretch of the carboxylic acid, C-H stretches (aromatic and aliphatic), the C=O stretches of the carbamate (B1207046) and carboxylic acid, and aromatic C=C stretches from the fluorenyl group. FTIR has been used to confirm the identity of related compounds like Fmoc-D-Valine. nih.gov
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The fluorenyl group of the Fmoc-protecting group provides a strong and characteristic Raman signal, which is useful for monitoring the presence of the compound, for example, on solid supports or surfaces during peptide synthesis. A prominent peak associated with the Fmoc group is consistently observed in the range of 1608-1612 cm⁻¹. scbt.com
Table 3: Characteristic Vibrational Spectroscopy Frequencies for Fmoc-N-methyl-D-valine Note: Frequencies are approximate and can vary based on the sample state and environment.
| Vibrational Mode | Technique | Approximate Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| O-H Stretch | IR | 3300-2500 (broad) | Carboxylic Acid |
| C-H Stretch | IR/Raman | 3100-3000 | Aromatic (Fmoc) |
| C-H Stretch | IR/Raman | 3000-2850 | Aliphatic (Valine, N-Methyl) |
| C=O Stretch | IR | ~1740 | Carboxylic Acid |
| C=O Stretch | IR | ~1700 | Carbamate (Fmoc) |
| C=C Stretch | Raman/IR | 1608-1612 | Aromatic (Fmoc) |
Chromatographic Techniques
Chromatography is a cornerstone for the analysis of Fmoc-N-methyl-D-valine, providing powerful means to separate the compound from impurities and to resolve its stereoisomers.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Purity
High-Performance Liquid Chromatography (HPLC) stands as the principal analytical method for determining the purity of Fmoc-N-methyl-D-valine. Due to the fluorenylmethoxycarbonyl (Fmoc) group, the compound possesses a strong chromophore, making it highly suitable for UV detection, typically at 260 nm. oup.com For routine purity assessment, reversed-phase HPLC (RP-HPLC) is commonly utilized. This technique separates the target compound from non-chiral impurities, such as by-products from its synthesis or degradation products. Commercial suppliers of Fmoc-N-methyl-D-valine routinely use HPLC to guarantee a purity level of ≥97% or higher. chemimpex.comavantorsciences.com
The enantiomeric purity is a critical quality attribute, as the presence of the corresponding L-enantiomer can have significant consequences in the synthesis of stereochemically defined peptides. researchgate.net The therapeutic efficacy and structure of a synthetic peptide are directly dependent on the enantiomeric purity of its constituent amino acids. researchgate.net Chiral HPLC is the method of choice for this analysis. phenomenex.com This is achieved by using a chiral stationary phase (CSP) that can differentiate between the D- and L-enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for the baseline resolution of Fmoc-protected amino acid enantiomers. phenomenex.com Similarly, quinine-based anion-exchanger type CSPs have been shown to resolve the enantiomers of various Nα-Fmoc amino acids, with the D-enantiomer generally eluting before the L-enantiomer. mdpi.com For many applications, an enantiomeric purity of ≥99.5% is required. sigmaaldrich.com
Table 1: Representative HPLC Purity Data for Fmoc-Amino Acid Derivatives
| Compound | Reported Purity | Analytical Method | Source |
|---|---|---|---|
| Fmoc-N-methyl-D-valine | ≥ 98% | HPLC | chemimpex.com |
| Fmoc-N-methyl-L-valine | ≥98.0% (sum of enantiomers) | HPLC | |
| Fmoc-D-valine | ≥ 99.5% | Chiral HPLC | chemimpex.com |
| Fmoc-N-methyl-L-valine | ≥ 98.0% | HPLC | sigmaaldrich.com |
| Fmoc-N-methyl-D-valine | 97% | Not Specified | avantorsciences.com |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for monitoring the progress of chemical reactions during the synthesis of Fmoc-N-methyl-D-valine and for preliminary purity checks. sigmaaldrich.comresearchgate.net The analysis is typically performed on silica (B1680970) gel plates (silica gel 60-F254). researchgate.net The compound is spotted on the plate, which is then developed using a suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and hexane (B92381) or diethyl ether and petroleum ether. researchgate.net
After development, the compound's position is visualized under UV light, where the Fmoc group allows for easy detection. A purity of ≥98% as determined by TLC has been reported for the related L-isomer, Fmoc-N-methyl-L-valine. sigmaaldrich.com While TLC is excellent for qualitative analysis and detecting major impurities, it is less precise than HPLC for quantitative purity determination and is not typically used for resolving enantiomers. reachdevices.comnih.gov
Chiral Gas Chromatography (GC) for Enantiomeric Analysis
Chiral Gas Chromatography (GC) is another powerful technique for the enantiomeric analysis of amino acids, though it requires the analyte to be volatile. researchgate.net Since Fmoc-N-methyl-D-valine itself is not sufficiently volatile for GC analysis, a derivatization step is necessary. This typically involves removing the Fmoc group and then converting the resulting N-methyl-D-valine into a more volatile derivative, for instance, by esterification of the carboxyl group and acylation of the amino group (e.g., N-trifluoroacetyl-O-isopropyl esters). researchgate.net
The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase, such as Chirasil®-Val, which is a polysiloxane bonded to L-valine tert-butylamide. researchgate.netnih.gov Detection is often performed using a mass spectrometer (GC-MS), which provides high sensitivity and structural confirmation of the separated enantiomers. researchgate.net This method allows for the determination of the d/l ratio down to very low levels, often around 0.1%. researchgate.net While highly effective, the requirement for derivatization makes chiral GC a more complex procedure compared to direct analysis by chiral HPLC. nih.gov
Other Characterization Methods
Beyond chromatography, several other analytical methods are essential for confirming the structure and stereochemistry of Fmoc-N-methyl-D-valine.
Optical Rotation
Optical rotation is a critical method for confirming the absolute configuration of a chiral molecule. It measures the rotation of plane-polarized light by a solution of the compound. The direction and magnitude of the rotation are characteristic of the specific enantiomer. For Fmoc-N-methyl-D-valine, a positive specific rotation is expected, whereas its enantiomer, Fmoc-N-methyl-L-valine, exhibits a negative rotation of a similar magnitude under the same conditions. This measurement provides a straightforward and reliable confirmation of the compound's D-configuration.
Table 2: Specific Optical Rotation Values for Fmoc-N-methyl-valine Enantiomers
| Compound | Specific Rotation [α] | Conditions | Source |
|---|---|---|---|
| Fmoc-N-methyl-D-valine | +66 to +70° | 20°C, D-line (589 nm), c=1 in DMF | chemimpex.com |
| Fmoc-N-methyl-L-valine | -68 ± 2° | 20°C, D-line (589 nm), c=1 in DMF | chemimpex.com |
| Fmoc-N-methyl-L-valine | -68.0 ± 3° | 20°C, D-line (589 nm), c=1% in DMF |
Note: DMF refers to Dimethylformamide.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) within a pure sample of Fmoc-N-methyl-D-valine. The experimentally determined percentages are then compared to the theoretical values calculated from its molecular formula, C₂₁H₂₃NO₄. chemimpex.comnih.gov A close agreement between the found and calculated values confirms the empirical formula and supports the compound's identity and purity.
Table 3: Theoretical Elemental Composition of Fmoc-N-methyl-D-valine (C₂₁H₂₃NO₄)
| Element | Atomic Mass | Count | Total Mass | Mass Percentage |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 21 | 252.231 | 71.37% |
| Hydrogen (H) | 1.008 | 23 | 23.184 | 6.56% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 3.96% |
| Oxygen (O) | 15.999 | 4 | 63.996 | 18.11% |
| Total | 353.418 | 100.00% |
Calculations are based on a molecular weight of 353.418 g/mol. avantorsciences.comnih.govsynquestlabs.com
Q & A
Q. How is Fmoc-N-methyl-D-valine synthesized, and what are the critical parameters affecting yield and purity?
Fmoc-N-methyl-D-valine (CAS 103478-58-6) is synthesized via two primary routes: (1) reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) and (2) modification of Fmoc-L-valine through N-methylation. The first method achieves ~74% yield under controlled pH (8–9) and low-temperature conditions (0–4°C) to minimize side reactions . Critical parameters include:
- Reagent stoichiometry : Excess Fmoc-Cl ensures complete protection but requires careful quenching to avoid byproducts.
- Purification : Reverse-phase HPLC or silica gel chromatography is essential to isolate the product from unreacted starting materials and N-methylated byproducts .
- Temperature control : Exothermic reactions during Fmoc-Cl addition can lead to racemization if not maintained below 10°C .
| Synthesis Route | Yield | Key Conditions |
|---|---|---|
| Fmoc-Cl route | ~74% | pH 8–9, 0–4°C |
| Fmoc-L-valine modification | Variable | Dependent on methylation efficiency |
Q. What are the best practices for storing and handling Fmoc-N-methyl-D-valine to prevent degradation?
Fmoc-N-methyl-D-valine is moisture-sensitive and prone to racemization under acidic/basic conditions. Key recommendations:
- Storage : Store at 0–6°C in airtight, light-resistant containers. Long-term stability (>6 months) requires desiccants and inert gas (N₂/Ar) purging .
- Solubility : Pre-dissolve in DMSO (up to 250 mg/mL) or DMF for SPPS. Sonication (37°C, 10–15 min) enhances dissolution .
- Handling : Use gloves, masks, and fume hoods to avoid inhalation or skin contact. Waste must be segregated for professional disposal due to potential environmental toxicity .
Advanced Questions
Q. How does the N-methylation in Fmoc-N-methyl-D-valine influence its coupling efficiency in solid-phase peptide synthesis (SPPS), and what strategies mitigate steric hindrance?
N-methylation introduces steric hindrance, reducing coupling efficiency by ~20–30% compared to non-methylated analogs. Strategies to improve efficiency include:
- Activation reagents : Use HATU or PyAOP instead of HBTU/HOBt, as they enhance reactivity with sterically hindered amines .
- Extended coupling times : 2–4 hours (vs. 1 hour for standard residues) to ensure complete amide bond formation .
- Microwave-assisted synthesis : Increases reaction rates by 50% at 50°C, reducing aggregation in hydrophobic sequences .
| Coupling Condition | Efficiency Improvement | Reference |
|---|---|---|
| HATU activation | 25–30% | |
| Microwave (50°C) | 50% faster kinetics |
Q. Can Fmoc-N-methyl-D-valine form supramolecular structures, and what non-covalent interactions dominate its self-assembly?
Fmoc-N-methyl-D-valine participates in supramolecular assemblies via:
- π-π stacking : Between Fmoc aromatic rings, forming fibrillar hydrogels .
- Hydrogen bonding : Despite N-methylation, residual amide protons interact with carboxylate groups or solvents .
- Steric effects : The methyl group restricts conformational flexibility, favoring β-sheet-like arrangements in biomaterials .
Recent studies highlight its use in drug delivery scaffolds due to pH-responsive gelation (critical concentration: 1–2 wt%) .
Q. How can researchers resolve discrepancies in reported coupling efficiencies for N-methylated amino acids in peptide synthesis?
Contradictions arise from variations in resin type, solvent systems, and activation methods. Methodological recommendations:
- Standardize resins : Use low-loading Wang resin (0.2–0.4 mmol/g) to reduce steric crowding .
- Optimize solvent polarity : DCM:DMF (3:1) improves solubility of hydrophobic N-methylated residues .
- Validate by LC-MS : Monitor coupling completeness via mass spectrometry to avoid false negatives .
Q. What analytical techniques are most effective for characterizing the enantiomeric purity of Fmoc-N-methyl-D-valine?
- Chiral HPLC : Uses a CHIRALPAK® IA column (hexane:isopropanol:trifluoroacetic acid, 85:15:0.1) to resolve D/L enantiomers (retention time difference: ~2.5 min) .
- Circular dichroism (CD) : Detects optical activity shifts at 220–250 nm, confirming D-configuration .
- NMR spectroscopy : -NMR (500 MHz) identifies methyl group splitting patterns (δ 1.0–1.2 ppm) and Fmoc aromatic protons (δ 7.2–7.8 ppm) .
| Technique | Key Parameter | Sensitivity |
|---|---|---|
| Chiral HPLC | Retention time difference: 2.5 min | 99% enantiomeric excess |
| CD Spectroscopy | Δε at 230 nm | 0.1° resolution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
